Cas no 2034563-13-6 (N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide)

N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide is a bifuran-derived benzamide compound characterized by its unique heterocyclic structure, combining a bifuran moiety with a dimethyl-substituted benzamide group. This structural configuration imparts potential advantages in applications requiring tailored electronic or steric properties, such as organic synthesis intermediates or specialized material development. The bifuran component may enhance conjugation and stability, while the dimethylbenzamide group offers controlled steric hindrance for selective reactivity. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, agrochemicals, or functional materials, where precise structural modifications are critical. The compound's purity and synthetic reproducibility further support its utility in methodical investigations.
N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide structure
2034563-13-6 structure
Product name:N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide
CAS No:2034563-13-6
MF:C18H17NO3
Molecular Weight:295.332484960556
CID:6278062
PubChem ID:119101851

N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide
    • N-([2,2'-bifuran]-5-ylmethyl)-2,5-dimethylbenzamide
    • F6516-0561
    • N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
    • 2034563-13-6
    • AKOS026693317
    • N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,5-dimethylbenzamide
    • インチ: 1S/C18H17NO3/c1-12-5-6-13(2)15(10-12)18(20)19-11-14-7-8-17(22-14)16-4-3-9-21-16/h3-10H,11H2,1-2H3,(H,19,20)
    • InChIKey: WBMOQEFRKSNTPI-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CO2)=CC=C1CNC(C1C=C(C)C=CC=1C)=O

計算された属性

  • 精确分子量: 295.12084340g/mol
  • 同位素质量: 295.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 387
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 55.4Ų

N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6516-0561-5mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
5mg
$69.0 2023-09-08
Life Chemicals
F6516-0561-25mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
25mg
$109.0 2023-09-08
Life Chemicals
F6516-0561-50mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
50mg
$160.0 2023-09-08
Life Chemicals
F6516-0561-2mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
2mg
$59.0 2023-09-08
Life Chemicals
F6516-0561-15mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
15mg
$89.0 2023-09-08
Life Chemicals
F6516-0561-10μmol
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6516-0561-1mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
1mg
$54.0 2023-09-08
Life Chemicals
F6516-0561-30mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
30mg
$119.0 2023-09-08
Life Chemicals
F6516-0561-20mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
20mg
$99.0 2023-09-08
Life Chemicals
F6516-0561-75mg
N-({[2,2'-bifuran]-5-yl}methyl)-2,5-dimethylbenzamide
2034563-13-6
75mg
$208.0 2023-09-08

N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide 関連文献

N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamideに関する追加情報

Introduction to N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide (CAS No: 2034563-13-6)

N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide, identified by the CAS number 2034563-13-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a subject of extensive research and development. The unique structural motif of this molecule, featuring a bifuranyl moiety linked to a dimethylbenzamide group, imparts distinct chemical and biological characteristics that are being explored for various therapeutic applications.

The bifuranyl core in N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide is a key structural feature that contributes to its unique pharmacological profile. Bifuran derivatives have been widely studied due to their ability to interact with biological targets in novel ways. The aromatic system of the bifuran ring can engage in π-stacking interactions with biomolecules, while the amide group provides a site for hydrogen bonding and further molecular recognition. These properties make this class of compounds particularly attractive for drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide has been investigated as a potential lead compound for developing PPI modulators. Its unique structural features suggest that it may be able to disrupt or stabilize specific protein interactions by binding to the interface of interacting proteins.

The dimethylbenzamide moiety in the compound's structure is another critical feature that influences its biological activity. Amides are well-known pharmacophores that can participate in hydrogen bonding interactions with biological targets. The presence of two methyl groups on the benzene ring enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This balance between hydrophilicity and lipophilicity is often crucial for achieving optimal pharmacokinetic properties.

Recent studies have demonstrated the potential of N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide as an anti-inflammatory agent. In vitro experiments have shown that this compound can inhibit the activity of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which contribute to inflammation and pain. By inhibiting these enzymes, N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide may offer a novel approach for treating inflammatory conditions.

The compound's potential as an anti-cancer agent has also been explored. Cancer cells often exhibit altered signaling pathways that promote uncontrolled cell growth and survival. N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide has been shown to interfere with key signaling pathways involved in cancer progression, such as the MAPK pathway. By modulating these pathways, the compound may be able to induce apoptosis or inhibit tumor growth. Preliminary studies have also suggested that it may have synergistic effects when combined with other chemotherapeutic agents.

The synthesis of N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bifuran ring typically involves condensation reactions between furan derivatives and appropriate electrophiles. The subsequent formation of the amide bond is achieved through reactions such as acylation or amidation techniques. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve the efficiency and scalability of the synthesis process.

In conclusion, N-({2,2'-bifuran-5-yl}methyl)-2,5-dimethylbenzamide strong>(CAS No: < strong >2034563-13-6 strong>) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for developing drugs targeting protein-protein interactions, inflammation, and cancer. Ongoing research continues to explore its full therapeutic potential and optimize its synthetic routes for industrial-scale production.

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